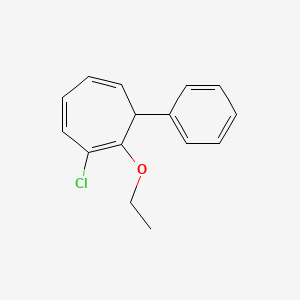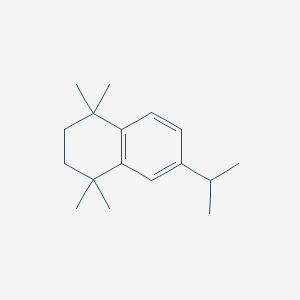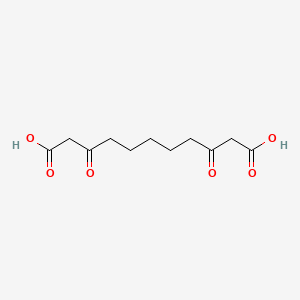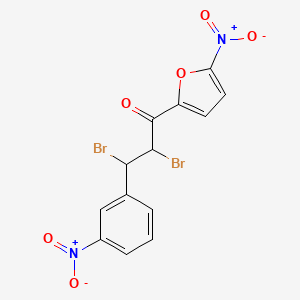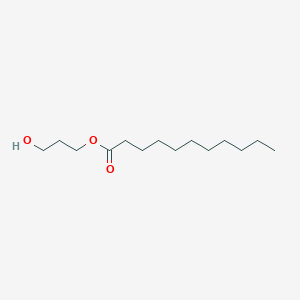
2-Methyl-5-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of two sulfonic acid groups and a nitrobenzene moiety, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonic acid typically involves multiple steps, including nitration, sulfonation, and methylation reactions. The process begins with the nitration of benzene to introduce the nitro group, followed by sulfonation to add the sulfonic acid groups. The final step involves the methylation of the benzene ring to introduce the methyl group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach allows for the efficient and scalable production of the compound with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like sulfuric acid, nitric acid, and halogens.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amino-substituted compounds, and various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonic acid groups into aromatic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form stable sulfonamide bonds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonic acid involves its ability to undergo electrophilic aromatic substitution reactions. The sulfonic acid groups and nitro group influence the reactivity of the benzene ring, making it more susceptible to attack by electrophiles. The compound can also form stable sulfonamide bonds with proteins and enzymes, leading to inhibition of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrobenzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonic acid group.
5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: Contains a benzoyl group and a methoxy group, making it structurally similar but with different functional groups.
Uniqueness
2-Methyl-5-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonic acid is unique due to the presence of both sulfonic acid groups and a nitrobenzene moiety, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable reagent in organic synthesis and a potential candidate for pharmaceutical development.
Eigenschaften
CAS-Nummer |
90352-53-7 |
|---|---|
Molekularformel |
C13H11NO7S2 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
2-methyl-5-(4-nitrophenyl)sulfonylbenzenesulfonic acid |
InChI |
InChI=1S/C13H11NO7S2/c1-9-2-5-12(8-13(9)23(19,20)21)22(17,18)11-6-3-10(4-7-11)14(15)16/h2-8H,1H3,(H,19,20,21) |
InChI-Schlüssel |
SRBSAXVHGWTLBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


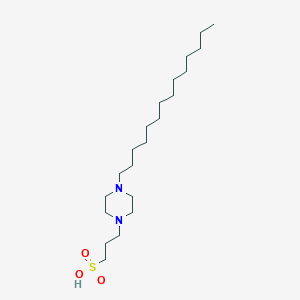
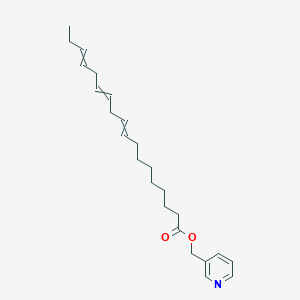
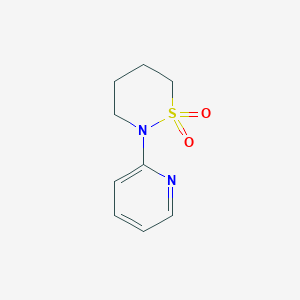
![7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14365352.png)
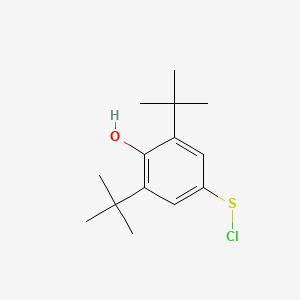
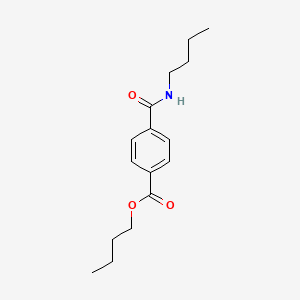

![N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14365365.png)
![N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline](/img/structure/B14365371.png)
